molecular formula C5H8O3 B13040496 Methyl 3-hydroxy-2-methylacrylate

Methyl 3-hydroxy-2-methylacrylate

Cat. No.: B13040496
M. Wt: 116.11 g/mol
InChI Key: VFTATQXKBPNQQF-ONEGZZNKSA-N
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Description

Methyl 3-hydroxy-2-methylacrylate is an organic compound with the molecular formula C5H8O3 It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group and a methyl group attached to the acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with methanol in the presence of a base such as triethylamine. This reaction typically occurs in a tubular reactor, resulting in high conversion rates and minimal side products . Another method involves the use of palladium-catalyzed reactions to form the desired acrylate ester .

Industrial Production Methods: In industrial settings, continuous flow processes are often employed for the large-scale production of this compound. These processes offer advantages such as improved safety, efficiency, and scalability. The use of ultrasonication-assisted flow strategies further enhances the handling and processing of the formed slurry .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which methyl 3-hydroxy-2-methylacrylate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers enable it to participate in a wide range of chemical reactions. For instance, its interaction with biological membranes can be studied using NMR spectroscopy to understand its hemolytic activity and toxicity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-hydroxy-2-methylacrylate is unique due to the presence of both a hydroxyl group and a methyl group on the acrylate backbone. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

methyl (E)-3-hydroxy-2-methylprop-2-enoate

InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3,6H,1-2H3/b4-3+

InChI Key

VFTATQXKBPNQQF-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C\O)/C(=O)OC

Canonical SMILES

CC(=CO)C(=O)OC

Origin of Product

United States

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